4-(2-{4-[1-(4-Isobutyl-phenyl)-ethoxy]-2,3-dimethyl-benzoylamino}-phenoxy)-butyric acid
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Overview
Description
ONO-3805 is a nonsteroidal inhibitor of the enzyme 5 alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This compound has been studied for its potential therapeutic applications in treating androgen-related disorders such as benign prostatic hyperplasia, male pattern baldness, and acne .
Preparation Methods
The synthesis of ONO-3805 involves the preparation of indoline and aniline derivatives. One of the synthetic routes includes the reaction of 3-chloro-4-{[1-(4-phenoxybenzyl)indolin-5-yl]oxy}benzoic acid with appropriate reagents under specific conditions . The industrial production methods for ONO-3805 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ONO-3805 primarily undergoes reactions typical of nonsteroidal inhibitors. It does not undergo significant oxidation or reduction reactions under normal physiological conditions. The compound is designed to inhibit the enzyme 5 alpha-reductase by binding to its active site, thereby preventing the conversion of testosterone to dihydrotestosterone . Common reagents used in the synthesis of ONO-3805 include various indoline and aniline derivatives, as well as specific catalysts and solvents .
Scientific Research Applications
It has shown promise in reducing the levels of dihydrotestosterone in the prostate, making it a potential treatment for benign prostatic hyperplasia . Additionally, ONO-3805 has been investigated for its effects on male pattern baldness and acne, both of which are conditions associated with elevated levels of dihydrotestosterone . The compound’s ability to inhibit 5 alpha-reductase makes it a valuable tool in research related to androgen-related disorders.
Mechanism of Action
ONO-3805 exerts its effects by inhibiting the enzyme 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen that plays a key role in the development of androgen-related disorders . By inhibiting this enzyme, ONO-3805 reduces the levels of dihydrotestosterone in the body, thereby alleviating the symptoms associated with these disorders . The molecular targets of ONO-3805 include the active site of the 5 alpha-reductase enzyme, where it binds and prevents the conversion of testosterone .
Comparison with Similar Compounds
ONO-3805 is similar to other nonsteroidal inhibitors of 5 alpha-reductase, such as finasteride and dutasteride. ONO-3805 is unique in its structure and mechanism of action. Unlike finasteride and dutasteride, which are steroidal inhibitors, ONO-3805 is a nonsteroidal inhibitor, which may reduce the potential for side effects associated with steroidal structures . Other similar compounds include YM-36117, which has shown more potent inhibitory activity for the human enzyme than ONO-3805 .
Properties
Molecular Formula |
C31H37NO5 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
4-[2-[[2,3-dimethyl-4-[(1S)-1-[4-(2-methylpropyl)phenyl]ethoxy]benzoyl]amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C31H37NO5/c1-20(2)19-24-12-14-25(15-13-24)23(5)37-28-17-16-26(21(3)22(28)4)31(35)32-27-9-6-7-10-29(27)36-18-8-11-30(33)34/h6-7,9-10,12-17,20,23H,8,11,18-19H2,1-5H3,(H,32,35)(H,33,34)/t23-/m0/s1 |
InChI Key |
XWNSOVPLENXWNU-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)O[C@@H](C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC(C)C2=CC=C(C=C2)CC(C)C)C(=O)NC3=CC=CC=C3OCCCC(=O)O |
Synonyms |
4-(2-(2,3-dimethyl-4-(1-(4-isobutylphenyl)ethoxy)benzoylamino)phenoxy)butyratesodium salt ONO 3805 ONO-3805 |
Origin of Product |
United States |
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